molecular formula C18H24N2O3 B8544992 5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]2,4-imidazolidinedione

5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]2,4-imidazolidinedione

Cat. No.: B8544992
M. Wt: 316.4 g/mol
InChI Key: AVKZHMHSYRISOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]2,4-imidazolidinedione is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(23)19-13/h7-9,21H,1-6H3,(H2,19,20,22,23)

InChI Key

AVKZHMHSYRISOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3,5-di-t-butyl-4-hydroxybenzaldehyde (7.0 g, 30 mmoles), hydantoin (3.0 g, 30 mmoles), μ-alanine (1.4 g, 16 mmoles), and acetic acid (40 ml) is stirred under an inert atmosphere and heated to reflux. After 48 hours the mixture is stirred into water (300 ml), and the precipitate is filtered off, rinsed with water three times, and dried. Recrystallization from acetonitrile gave the pure product (4.8 g), mp 251°-252° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
μ-alanine
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3,5-di-t-butyl-4-hydroxybenzaldehyde 7.0 g, 30 mmoles), hydantoin (3.0 g, 30 mmoles), β-alanine (1.4 g, 16 mmoles), and acetic acid (40 ml) is stirred under an inert atmosphere and heated to reflux. After 48 hours the mixture is stirred into water (300 ml), and the precipitate is filtered off, rinsed with water three times, and dried. Recrystallization from acetonitrile gave the pure product (4.8 g), mp 251°-252° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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